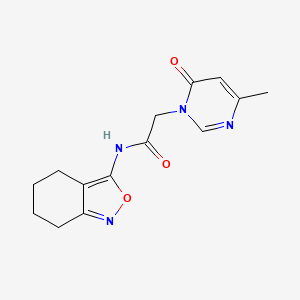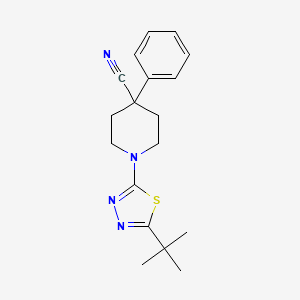![molecular formula C19H20BrN7O B15118237 3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15118237.png)
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex heterocyclic compound It features a unique structure that combines multiple rings, including a triazolo-pyridazine and a pyrrolo-pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine typically involves multi-step reactions. The process begins with the preparation of the triazolo-pyridazine core, followed by the introduction of the pyrrolo-pyrrole moiety. Key steps include:
Formation of the Triazolo-Pyridazine Core: This involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as triethylamine.
Introduction of the Pyrrolo-Pyrrole Moiety: This step involves the reaction of the triazolo-pyridazine intermediate with a suitable pyrrole derivative under controlled conditions.
Bromination: The final step involves the bromination of the compound using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole and triazolo-pyridazine moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves its interaction with specific molecular targets. The triazolo-pyridazine and pyrrolo-pyrrole moieties allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolo-pyridazine core and have similar biological activities.
Pyrrolo[3,4-c]pyrroles: These compounds share the pyrrolo-pyrrole moiety and are studied for their medicinal properties.
Uniqueness
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is unique due to the combination of its structural features, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H20BrN7O |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
(5-bromopyridin-3-yl)-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C19H20BrN7O/c1-2-16-22-23-17-3-4-18(24-27(16)17)25-8-13-10-26(11-14(13)9-25)19(28)12-5-15(20)7-21-6-12/h3-7,13-14H,2,8-11H2,1H3 |
Clé InChI |
DTRGSEYIHCLUJU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15118159.png)
![9-ethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118163.png)
![N-[(4-methylphenyl)methyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118167.png)
![4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine](/img/structure/B15118171.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide](/img/structure/B15118180.png)
![1-methyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1H-indole](/img/structure/B15118189.png)
![2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B15118190.png)
![6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B15118195.png)
![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B15118200.png)

![3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15118227.png)

![4-Phenyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118238.png)
![2-{1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118241.png)
